4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-10-8) is a bifunctional aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry. It features a reactive sulfonyl chloride group for the targeted formation of sulfonamides and sulfonate esters, alongside a 4-bromo substituent that serves as a handle for downstream transition-metal-catalyzed cross-coupling reactions [1]. The presence of the ortho-trifluoromethyl (-CF3) group imparts strong electron-withdrawing properties and steric hindrance, which modulates the reactivity of the sulfonyl group and significantly increases the lipophilicity and metabolic stability of the final synthesized molecules [2]. For procurement professionals and synthetic chemists, this compound represents a critical intermediate when designing complex 1,2,4-trisubstituted benzene scaffolds, eliminating the need for multi-step functionalization of simpler aromatic rings.
Attempting to substitute this specific building block with generic alternatives typically results in synthetic failure or compromised end-product performance. If a buyer opts for 4-bromobenzenesulfonyl chloride, the resulting molecule will lack the ortho-CF3 group, leading to a measurable reduction in target lipophilicity, altered sulfonamide N-H pKa, and decreased metabolic resistance—factors that routinely cause failure in pharmaceutical lead optimization [1]. Conversely, substituting with 2-(trifluoromethyl)benzenesulfonyl chloride removes the 4-bromo handle, completely preventing subsequent structural elaboration via Suzuki or Buchwald-Hartwig cross-coupling [2]. Furthermore, utilizing a 4-chloro analog instead of the bromo derivative severely diminishes cross-coupling reactivity, forcing manufacturers to employ expensive, proprietary phosphine ligands and harsher reaction conditions to achieve acceptable yields [3]. Therefore, for pathways requiring both precise physicochemical modulation and orthogonal reactivity, this exact compound is practically non-interchangeable.
The synthesis of sulfonamides using 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is highly efficient, consistently delivering yields of 88% to 100% when reacted with primary amines (e.g., cyclopropylmethylamine) in standard solvents like THF at room temperature [1]. The ortho-CF3 group provides a measurable balance: its electron-withdrawing nature activates the sulfonyl chloride towards nucleophilic attack, while its steric bulk effectively suppresses unwanted bis-sulfonylation (over-reaction) that commonly plagues unhindered analogs like standard benzenesulfonyl chloride[2].
| Evidence Dimension | Mono-sulfonamide yield with primary amines |
| Target Compound Data | 88–100% yield with >95% mono-selectivity |
| Comparator Or Baseline | Unhindered benzenesulfonyl chloride |
| Quantified Difference | Eliminates bis-sulfonylation impurities, increasing isolated yield by 15-20% |
| Conditions | Amine coupling in THF at 20°C for 2-24 hours |
High mono-selectivity and near-quantitative yields reduce the need for complex chromatographic purification, directly lowering processing costs and time in multi-step syntheses.
Following sulfonamide formation, the 4-bromo substituent serves as an active site for palladium-catalyzed cross-coupling. Compared to 4-chloro-2-(trifluoromethyl)benzenesulfonyl derivatives, the bromo-compound exhibits significantly higher oxidative addition rates with standard, cost-effective palladium catalysts such as Pd(PPh3)4[1]. Chloro-arenes typically require highly specialized, expensive Buchwald-type ligands (e.g., XPhos) and elevated temperatures (>100°C) to achieve comparable conversion rates, whereas the bromo-arene readily couples at milder temperatures (70-80°C) with >90% yields[2].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | >90% yield using standard Pd(PPh3)4 at 80°C |
| Comparator Or Baseline | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl derivatives |
| Quantified Difference | Achieves high yields without the need for expensive proprietary phosphine ligands |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, aqueous/organic solvent blend) |
Procuring the bromo-derivative drastically reduces catalyst expenditure and simplifies process scale-up by avoiding the need for specialized ligands and extreme heating.
The strategic placement of the trifluoromethyl group ortho to the sulfonyl moiety profoundly impacts the physicochemical properties of the resulting sulfonamide. Compared to a des-CF3 baseline (4-bromobenzenesulfonyl chloride), the strong electron-withdrawing effect of the CF3 group lowers the pKa of the sulfonamide N-H by approximately 1 to 1.5 units, enhancing its ability to act as a hydrogen bond donor in biological target sites[1]. Concurrently, the highly fluorinated group increases the overall lipophilicity (LogP) of the scaffold by ~0.8 to 1.0 units, which is a critical parameter for improving cellular membrane permeability in drug development [2].
| Evidence Dimension | Sulfonamide N-H pKa and LogP contribution |
| Target Compound Data | Lowered pKa (~1-1.5 units) and increased LogP (~0.8-1.0 units) |
| Comparator Or Baseline | 4-Bromobenzenesulfonyl chloride (des-CF3 analog) |
| Quantified Difference | Predictable enhancement of acidity and lipophilicity essential for target binding |
| Conditions | Standard aqueous pKa and octanol/water partition coefficient models |
This precise physicochemical tuning is indispensable for medicinal chemists optimizing the pharmacokinetic profile and target engagement of lead compounds.
While all sulfonyl chlorides require protection from moisture, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride demonstrates enhanced kinetic stability during routine laboratory handling compared to low-molecular-weight aliphatic analogs like methanesulfonyl chloride (mesyl chloride) [1]. The combination of the bulky aromatic ring and the highly hydrophobic ortho-CF3 group provides a steric and electronic shield that slows the rate of ambient hydrolysis. This allows for a wider handling window during weighing and reactor charging without the rapid degradation or fuming characteristic of smaller sulfonyl chlorides [2].
| Evidence Dimension | Hydrolysis rate in ambient humidity |
| Target Compound Data | Slow degradation, manageable under standard fume hood conditions |
| Comparator Or Baseline | Methanesulfonyl chloride (mesyl chloride) |
| Quantified Difference | Significantly longer handling window before >1% degradation occurs |
| Conditions | Ambient laboratory conditions during reagent transfer |
Improved bench stability reduces the risk of batch failure due to reagent hydrolysis and lowers the operational burden of requiring strictly anhydrous glovebox environments for transfer.
Directly leveraging the pKa modulation and lipophilicity enhancement detailed in Section 3, this compound is a highly effective starting material for synthesizing sulfonamide-based hinge binders. The ortho-CF3 group ensures metabolic stability, while the sulfonamide N-H acts as a critical hydrogen bond donor in the active site of target enzymes [1].
In complex active pharmaceutical ingredient (API) synthesis, this building block allows for sequential, orthogonal reactions. Manufacturers can first form the sulfonamide in near-quantitative yields, and subsequently utilize the 4-bromo handle for cost-effective palladium-catalyzed cross-coupling, building 1,2,4-trisubstituted architectures without changing the core scaffold[2].
The compound is highly suited for the development of novel herbicides and fungicides. The trifluoromethyl group significantly enhances cuticular penetration and environmental persistence, while the stable sulfonamide linkage provides a robust structural core that resists rapid environmental degradation [3].
Corrosive